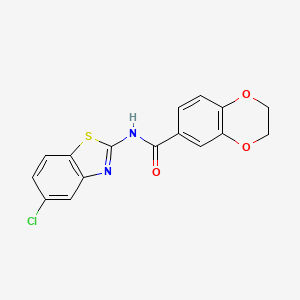

![molecular formula C15H19N3O2S2 B4584855 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, akin to the compound , involves chemoselective thionation-cyclization processes. Kumar et al. (2013) reported an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which are closely related to our compound, using Lawesson's reagent-mediated thionation of functionalized enamides (Kumar, Parameshwarappa, & Ila, 2013). This method showcases the introduction of complex functionalities into the thiazole core, which could be adapted for the synthesis of our compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including our compound, often features significant hydrogen bonding and other intermolecular interactions that influence their crystalline structure and stability. Lynch and Mcclenaghan (2004) elucidated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, demonstrating the importance of N—H...N and N—H...O interactions in stabilizing the molecular conformation (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, offering avenues to diverse functional molecules. Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to novel heterocyclic systems. This reactivity underscores the potential for functionalizing our compound through similar strategies (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure of thiazole derivatives are crucial for their application. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice. While specific studies on our compound might be scarce, related research by Lynch and Mcclenaghan provides insight into the crystalline nature of similar thiazole compounds, highlighting the role of hydrogen bonding in their physical characteristics.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. Research by Knyazyan et al. (2013) on the synthesis of novel 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives highlights the versatility of thiazole compounds in undergoing various chemical reactions, offering insights into the chemical behavior of our compound (Knyazyan, Eliazyan, Pivazyan, Ghazaryan, Harutyunyan, & Yengoyan, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a part of a broader class of chemicals that have been the subject of various synthetic and characterization studies. Research has explored efficient routes to synthesize 2-phenyl and 2-thienyl substituted thiazoles, including those with similar structural features to the compound , employing chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013). Such synthetic methodologies allow for the introduction of various functionalities, including esters, N-substituted carboxamides, or peptides, into the thiazole products, showcasing the compound's chemical versatility and potential for further derivatization.

Potential Biological Activities

While specific studies on the biological activities of 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide were not found, research on related thiazole and thienyl compounds has identified several areas of interest. For instance, thiazole derivatives have been synthesized and tested for various biological activities, including antimicrobial and anti-inflammatory properties, which suggests potential pharmacological applications for similarly structured compounds (A. El-Dean, R. Zaki, Abdullah Y. Abdulrazzaq, 2015). Additionally, thiazolylcarboxamide derivatives have been characterized and studied for their antibacterial and antifungal activities, highlighting the relevance of the thiazole core in drug discovery and development (Sachin S. Wazalwar, Anita R. Banpurkar, F. Perdih, 2019).

Propiedades

IUPAC Name |

2-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-6-10-9(3)21-7-11(10)13(19)17-15-16-8(2)12(22-15)14(20)18(4)5/h7H,6H2,1-5H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRXYDYXOBPMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-ethyl-5-methylthiophen-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

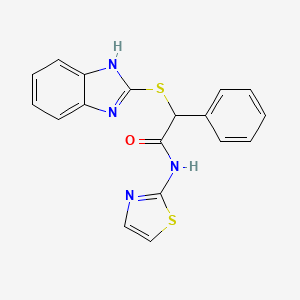

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

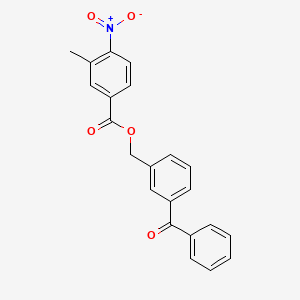

![1-benzothiophene-2,3-dione 2-[(2-methylphenyl)hydrazone]](/img/structure/B4584789.png)

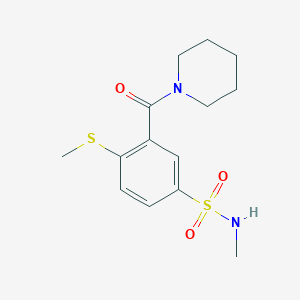

![ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)